3-Methoxyoct-1-yne
Description
Structure
3D Structure
Properties
CAS No. |
52419-11-1 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3-methoxyoct-1-yne |
InChI |
InChI=1S/C9H16O/c1-4-6-7-8-9(5-2)10-3/h2,9H,4,6-8H2,1,3H3 |
InChI Key |
NPOFUVNMSPOPDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#C)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxyoct 1 Yne and Analogous Alkynyl Ethers
Conventional Synthetic Routes for 3-Methoxyoct-1-yne Precursors
The construction of the this compound framework relies on fundamental organic transformations. These include the formation of the carbon-carbon triple bond and the ether linkage, which can be achieved through several well-established methods.
Organometallic Reagent-Mediated Alkynylation Reactions
A primary method for creating the propargylic alcohol precursor to this compound is the alkynylation of an aldehyde. This reaction involves the addition of a metal acetylide to an aldehyde, in this case, hexanal. The metal acetylide can be generated from acetylene (B1199291) and a strong base, and its subsequent reaction with the aldehyde forms the carbon skeleton of the desired alcohol, oct-1-yn-3-ol.
Recent advancements have focused on achieving high enantioselectivity in these reactions. For instance, catalyst systems involving BINOL/Ti(OiPr)4 with chiral sulfonamides have been shown to produce propargylic alcohols with excellent yields and enantiomeric excesses (up to 99% ee). nih.gov Similarly, indium(III)/BINOL complexes have been utilized for the asymmetric alkynylation of a broad range of aldehydes, demonstrating high enantioselectivity (83 to >99% ee). nih.gov Another approach employs mixed aggregates of 3-aminopyrrolidine (B1265635) lithium amides and lithium acetylides, which have yielded propargylic alcohols with enantiomeric excesses up to 85%. acs.org Chromium-catalyzed asymmetric alkynylation of aldehydes with 1-haloalkynes has also been developed, providing enantioenriched propargyl alcohols in good yields and with high enantioselectivity. acs.org
Table 1: Catalytic Systems for Asymmetric Alkynylation of Aldehydes
| Catalyst System | Achieved Enantiomeric Excess (ee) | Reference |
| BINOL/Ti(OiPr)4/chiral sulfonamide | Up to 99% | nih.gov |
| In(III)/BINOL complex | 83 to >99% | nih.gov |
| 3-Aminopyrrolidine lithium amides/lithium acetylides | Up to 85% | acs.org |
| Tethered bis(8-quinolinato) chromium complex | Up to 92% | acs.org |
Classical Ether Formation Strategies
Once the propargylic alcohol, oct-1-yn-3-ol, is obtained, the methoxy (B1213986) group can be introduced via etherification. The Williamson ether synthesis is a common and effective method for this transformation. wikipedia.orgbyjus.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, such as methyl iodide, to form the desired ether, this compound. wikipedia.orgbyjus.com The reaction proceeds via an SN2 mechanism, and for it to be efficient, the alkyl halide should be primary. wikipedia.org
For industrial applications, catalytic Williamson ether synthesis at high temperatures has been developed, which is particularly suitable for producing alkyl aryl ethers. acs.orgresearchgate.net This method can achieve high selectivity, with values reaching up to 99%. acs.orgresearchgate.net
Elimination Reactions for Alkyne Generation
An alternative strategy for synthesizing alkynes involves elimination reactions from dihaloalkanes. chemistrysteps.comchemistrytalk.orglibretexts.org This method can produce either internal or terminal alkynes depending on the structure of the starting dihalide. chemistrysteps.com The reaction typically proceeds through a double dehydrohalogenation, which is an E2-type elimination. chemistrytalk.orglibretexts.org This requires a strong base, such as sodium amide (NaNH2) in liquid ammonia, to facilitate the two consecutive elimination steps. chemistrysteps.com The dihalides can be either geminal (halogens on the same carbon) or vicinal (halogens on adjacent carbons). chemistrysteps.com When preparing terminal alkynes, three equivalents of the strong base are often necessary: two for the eliminations and one to deprotonate the resulting terminal alkyne. chemistrysteps.com A water work-up is then used to reprotonate the alkynide ion. chemistrysteps.com
Advanced Catalytic Approaches for this compound Derivatization
The reactivity of the alkyne group in this compound allows for a wide range of derivatizations, particularly through the use of transition metal catalysts. These methods open avenues to more complex molecular architectures.
Transition Metal-Catalyzed Functionalizations of Alkynes
Transition metal catalysis has become a powerful tool for the functionalization of alkynes, enabling the construction of complex molecules. rsc.org Catalytic processes can lead to the formation of multiple new bonds in a single operation, offering high efficiency and atom economy. rsc.org Recent developments have focused on using organoboron reagents in conjunction with transition metal catalysts to create stereochemically defined multisubstituted alkenes from alkynes. acs.orgcore.ac.ukscimarina.org These reactions have seen significant progress in controlling regioselectivity and achieving various stereochemical outcomes. acs.orgcore.ac.uk
Homopropargylic ethers, such as this compound, are valuable substrates in gold-catalyzed reactions. Gold catalysts can activate the alkyne, making it susceptible to nucleophilic attack. In the presence of a pendent nucleophile, this can lead to the formation of heterocyclic ketones. nih.gov These reactions are often efficient, tolerant of various functional groups, and can be performed under mild conditions. nih.gov
Gold-catalyzed cyclization of homopropargylic alcohols has been shown to proceed with an unusual silyl (B83357) migration, providing access to 3-silyl-4,5-dihydrofurans. acs.org Furthermore, gold-catalyzed cyclization of allyl homopropargylic ethers can lead to the formation of furan-3-ones through a core.ac.ukmdpi.com-sigmatropic rearrangement. thieme-connect.com Research has also demonstrated the gold-catalyzed intramolecular [2+2] cycloaddition of diynes to form alkylidencyclobutenes. mdpi.com
Copper-Catalyzed C-C and C-X Bond Formations
Main Group Metal-Mediated Transformations (e.g., Gallium, Indium)
Main group metals, such as indium, have found utility in mediating Barbier-type reactions. Indium can facilitate the reaction between alkynyl halides and aldehydes or ketones to produce secondary or tertiary propargyl alcohols. researchgate.netthieme-connect.com This reaction can be performed in various solvents, including water, highlighting indium's unique reactivity. thieme-connect.com
Indium-mediated alkynylation has also been applied to the synthesis of C-glycosides directly from sugar derivatives. acs.org Furthermore, organoindium reagents, generated in situ, can react with α,β-unsaturated ketones in the presence of a silyl triflate to achieve formal Michael additions, yielding silyl enol ethers of δ,ε-alkenyl or δ,ε-alkynyl ketones. nih.gov While less common, other main group metals like gallium and magnesium have also been explored in alkyne transformations. chemrxiv.orgacs.org
Enantioselective and Diastereoselective Synthesis of Chiral this compound Isomers
The synthesis of specific stereoisomers of this compound and related chiral propargyl ethers is a significant challenge that can be addressed through asymmetric catalysis.
Copper(I)-bisoxazoline (BOX) complexes have been used as catalysts in asymmetric three-component reactions to synthesize chiral trifluoromethylated propargyl ethers and anilines with high enantioselectivity. nih.govchemrxiv.org This method involves the reaction of an ethynylbenziodoxole, 2,2,2-trifluorodiazoethane, and a nucleophile (an alcohol or aniline). nih.govchemrxiv.org
The stereoselective addition of organometallic reagents to chiral auxiliaries is another powerful strategy. For example, the addition of racemic lithio 3-(methoxymethoxy)allenylcuprates to enantiopure N-tert-butylsulfinylimines has been shown to produce syn-β-amino propargylic ethers with high diastereoselectivity. researchgate.net
Furthermore, the asymmetric propargylation of aldehydes and imines using chiral catalysts or reagents is a well-established method for creating chiral propargylic alcohols and amines, which are precursors to chiral alkynyl ethers. mdpi.commdpi.com For instance, the copper-catalyzed asymmetric propargylation of cyclic aldimines with propargyl borolanes can generate chiral propargylamine (B41283) scaffolds with good to high asymmetric induction. mdpi.com Similarly, palladium-mediated stereoselective allenylation of aldehydes with chiral propargylic mesylates provides access to chiral propargylic alcohols. mdpi.com Rhodium-catalyzed asymmetric cyclization/hydroboration of 1,6-enynes also offers a route to chiral carbocycles and heterocycles. acs.org
Chemo- and Regioselective Preparations of this compound Motifs
The precise installation of functional groups is a cornerstone of modern organic synthesis, and the preparation of molecules such as this compound, which features both an ether and a terminal alkyne, demands exacting control over chemical reactivity and positional outcome. The development of chemo- and regioselective methods for the synthesis of the 3-alkoxy-1-alkyne motif is critical for accessing this class of compounds and its analogues. Research has furnished several strategic approaches that allow for the selective introduction of an alkoxy group at the propargylic position while preserving the terminal alkyne.
A prevalent and effective strategy for the synthesis of alkynyl ethers involves a multi-step sequence starting from α-diazoketones. nih.gov This protocol offers a versatile entry into diverse alkynyl ethers by coupling different alcohols and diazoketones. nih.gov The general three-step process consists of:
An indium triflate (In(OTf)₃)-catalyzed coupling of an α-diazoketone with an alcohol to form an α-alkoxy ketone. nih.gov
Formation of an enol triflate or phosphate (B84403) from the α-alkoxy ketone. nih.gov
Base-induced elimination to yield the target 1-alkynyl ether. nih.gov
This methodology has been successfully applied to a range of primary, secondary, and tertiary alcohols, as well as phenols, demonstrating its broad scope. nih.gov For the specific synthesis of a this compound motif, this would involve the reaction of 1-diazohexan-2-one with methanol, followed by enol triflate formation and elimination.
Another powerful approach is the base-catalyzed hydroalkoxylation of alkynes. researchgate.net This atom-economical method involves the addition of an alcohol across an alkyne C-C triple bond. While the hydroalkoxylation of terminal alkynes often yields enol ethers, strategic choice of substrates and conditions can influence the regiochemical outcome. researchgate.net Microwave-promoted alkyne hydroalkoxylation using a mild base like cesium carbonate has been shown to be effective for a variety of substrates, including terminal and internal alkynes. researchgate.net The mechanism is proposed to proceed via a vinyl anion intermediate, where electrostatic repulsion directs the configuration of the resulting enol ether. researchgate.net
Transition metal catalysis provides a complementary set of tools for alkynyl ether synthesis. Palladium- and copper-mediated cross-coupling reactions are well-established for forming C-C and C-X bonds. ucl.ac.ukmdpi.com For instance, coupling reactions of terminal alkynes with appropriate electrophiles in the presence of a palladium or copper catalyst can be tailored for specific motifs. mdpi.com While often used for C-C bond formation (e.g., Sonogashira coupling), variations of these catalytic systems can be adapted for the synthesis of heteroatom-substituted alkynes. ucl.ac.uk
A documented synthesis of a related structural analogue, 5-methoxyoct-7-yne-1,3-diol, highlights a practical application of these principles. The synthesis began with the preparation of 6,8-bis(tert-butyldimethylsilyloxy)-4-methoxyoct-1-yne. This demonstrates the compatibility of these synthetic methods with other functional groups and protecting groups. Subsequent removal of the silyl protecting groups afforded the diol.
The synthesis of isomeric alkynyl ethers has also been reported, providing insight into regioselective control. For example, 1-methoxyoct-2-yne was prepared from oct-2-yn-1-ol by reaction with sodium hydride and an alkylating agent in anhydrous DMF. caltech.edu This Williamson ether synthesis-type reaction is highly effective when the starting material is a propargylic alcohol, leading specifically to the internal alkynyl ether.
The following tables summarize reaction data for the synthesis of alkynyl ether motifs analogous to this compound, illustrating the conditions and yields reported in the literature.
Table 1: Synthesis of 1-Alkynyl Ether Precursors from α-Diazoketones and Alcohols This table illustrates a general, three-step method for synthesizing various alkynyl ethers. nih.gov
| R¹ Group (Diazoketone) | R² Group (Alcohol) | Product (Alkynyl Ether) | Overall Yield (3 steps) |
| Phenyl | Cyclohexyl | Cyclohexyloxy(phenylethynyl)methane | 75% |
| Phenyl | tert-Butyl | tert-Butoxy(phenylethynyl)methane | 61% |
| Phenyl | Phenyl | Phenoxy(phenylethynyl)methane | 73% |
| 1-Cyclohexenyl | Methyl | (Cyclohex-1-en-1-ylethynyl)methoxymethane | 62% |
Table 2: Synthesis of Isomeric and Substituted Methoxyoctyne Analogues This table presents data from the synthesis of specific isomers and derivatives, showcasing different regiochemical outcomes.
| Compound Name | Starting Material | Key Reagents | Solvent | Yield | Reference |
| 1-Methoxyoct-2-yne | Oct-2-yn-1-ol | NaH, (Not specified alkylating agent) | DMF | Not specified | caltech.edu |
| 5-Methoxyoct-7-yne-1,3-diol | 6,8-bis(tert-butyldimethylsilyloxy)-4-methoxyoct-1-yne | 10% aq. HCl | THF | 96% |
These methodologies underscore the chemical strategies available for the chemo- and regioselective synthesis of alkynyl ethers. The choice of starting materials and reaction conditions is paramount in directing the formation of the desired this compound motif over other potential isomers, such as 1-methoxyoct-2-yne or the corresponding enol ether. The ability to perform these transformations in the presence of other functional groups, as shown in the synthesis of a diol derivative, is crucial for the incorporation of this motif into more complex molecular architectures.
Mechanistic Investigations of 3 Methoxyoct 1 Yne Reactivity
Elucidation of Reaction Pathways in Additions to the Alkyne Moiety
The carbon-carbon triple bond in 3-methoxyoct-1-yne is the primary site for addition reactions, with the specific pathway being highly dependent on the catalytic system employed. Gold complexes, for instance, catalyze the cyclization of related homopropargylic ethers through a proposed sequence involving alkyne hydration, subsequent alkoxy elimination, and an intramolecular conjugate addition by a nucleophile.
In contrast, catalysis with certain main group metals reveals different pathways. Gallium bromide (GaBr₃), for example, promotes the coupling of enol derivatives with silyl (B83357) ketene (B1206846) acetals via a novel mechanism. osaka-u.ac.jp This pathway involves an anti-carbogallation step, followed by a syn-elimination of a gallium alkoxide. osaka-u.ac.jp Furthermore, studies on rhodium-catalyzed reactions of alkynes suggest that multiple reaction pathways can be operative, potentially involving the formation of different intermediates before arriving at the final product. yok.gov.tr
Characterization of Radical Intermediates in this compound Transformations
There is compelling evidence for the involvement of radical intermediates in various transformations of this compound and analogous structures. In an iodine-catalyzed alcohol disproportionation method where this compound is listed as a reactant, it is explicitly stated that radical intermediates were involved during the reaction.
Further evidence comes from studies on related alkynyl ethers. The synthesis of Leucascandrolide A, which utilizes complex molecules containing a similar structural motif, involves an Electron Transfer-Initiated Cyclization (ETIC). Mechanistic analysis of related oxidative cyclizations suggests that a radical cation is a likely key intermediate in the reaction mechanism, with the carbon-hydrogen bond cleavage being the rate-determining step. In the context of enzymatic catalysis, computational studies on the reaction of heme proteins with alkynes have proposed a stepwise radical-addition pathway for carbene transfer, leading to a radical intermediate that precedes cyclization. caltech.edu
Analysis of Electron Transfer Processes in this compound Chemistry
Electron transfer processes are key to initiating certain reactions in molecules containing the alkynyl ether moiety. The development of an Electron Transfer-Initiated Cyclization (ETIC) was a crucial step in the total synthesis of the natural product Leucascandrolide A. This process likely proceeds through a single electron transfer that generates a radical cation intermediate, which then undergoes further reaction.
In the field of biocatalysis, photo-induced electron transfer has been employed as a strategy to expand the reactivity of enzymes. caltech.edu This method uses light to excite a cofactor, turning it into a potent single-electron reductant. caltech.edu This reductant can then transfer an electron to a substrate, forming a substrate radical anion that undergoes subsequent cleavage and reaction. caltech.edu While not demonstrated directly on this compound, this highlights a powerful, mechanistically distinct approach for initiating reactions in similar substrates. caltech.edu
Mechanistic Studies of π-Acidic Catalysis
The π-system of the alkyne in this compound is susceptible to activation by π-acidic catalysts, typically metal complexes that can accept electron density from the triple bond. Gold complexes are particularly effective in this role, catalyzing the cyclization of homopropargylic ethers by activating the alkyne towards nucleophilic attack.
Other Lewis acids from group 13, such as gallium and indium, also exhibit significant π-electron affinity and can catalyze transformations of unactivated alkynes. osaka-u.ac.jp For example, In(OTf)₃ can catalyze the Conia-ene reaction where the indium moiety of an in situ-generated indium enolate acts as a Lewis acid to activate an alkyne. osaka-u.ac.jp Similarly, GaBr₃ has been shown to catalyze the cross-coupling of enol ethers, a process that relies on the activation of carbon-carbon multiple bonds. osaka-u.ac.jp These catalysts effectively function by lowering the energy barrier for nucleophilic addition to the alkyne.
Kinetic and Thermodynamic Aspects of this compound Reactions
The rates of reactions involving this compound are dictated by the kinetic and thermodynamic parameters of the underlying elementary steps. A key concept is the rate-determining step, which can vary depending on the specific transformation. For instance, in certain DDQ-mediated oxidative cyclizations of related structures, the cleavage of a carbon-hydrogen bond is rate-determining. In other systems, such as the Bergman cycloaromatization of keto-endiynes, enolization is the rate-determining step. uga.edu
| Catalyst | Reaction Type | Reported KIE | Inferred Mechanistic Detail |
|---|---|---|---|
| P411-CHF (Heme Protein) | C-H Alkylation | ~10.5 | Suggests a different transition state from Rh-catalysts |
| Rhodium-Carboxylate Catalysts | C-H Insertion | 1.55 - 3.2 | Supports a three-centered transition state |
Thermodynamically, reaction rates are influenced by the properties of both the reactants and the catalyst. In acid catalysis by polyoxometalate clusters, turnover rates reflect the stability of carbenium-type transition states, which in turn depends on the proton affinity of the reactant and the deprotonation enthalpy of the catalyst. berkeley.edu
Influence of Catalyst and Ligand Design on Reaction Mechanism
The design of the catalyst, including its metal center and associated ligands, has a profound impact on the mechanism and outcome of reactions involving this compound. A clear example is seen in ruthenium-catalyzed enyne cross-metathesis. dokumen.pub The use of a second-generation Grubbs catalyst, which features an N-heterocyclic carbene ligand, resulted in a significantly higher yield compared to the first-generation catalyst under similar conditions. dokumen.pub
| Catalyst | Ligand Type | Yield |
|---|---|---|
| Grubbs' 1st Generation (16a) | Phosphine | 65% |
| Grubbs' 2nd Generation (16b) | N-Heterocyclic Carbene | 86% |
In biocatalysis, the protein scaffold acts as a complex ligand environment for the metal center. Mutations in the active site of engineered heme proteins can dramatically alter the reaction pathway. caltech.edu For a carbene transfer reaction to an alkyne, different enzyme variants can steer the reaction to form either a cyclopropene (B1174273) or a furan (B31954) product, demonstrating that subtle changes in the catalyst's structure can switch the mechanism between different cyclization processes. caltech.edu Similarly, in polyoxometalate catalysis, changing the central heteroatom of the Keggin cluster alters its electronic properties and deprotonation enthalpy, thereby modifying the catalytic rate for acid-catalyzed reactions. berkeley.edu
Advanced Spectroscopic Characterization Methodologies for 3 Methoxyoct 1 Yne and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR spectroscopy reveals the different chemical environments of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. In 3-Methoxyoct-1-yne, distinct signals are expected for the acetylenic proton, the proton on the carbon bearing the methoxy (B1213986) group, the methoxy protons, and the protons of the pentyl chain.
The acetylenic proton (H-1) is expected to resonate in the range of δ 1.7-3.1 ppm. libretexts.org The proton at the C-3 position, being adjacent to an oxygen atom, would be deshielded and appear further downfield. The three protons of the methoxy group are chemically equivalent and should appear as a sharp singlet. The protons of the pentyl group will show complex splitting patterns due to spin-spin coupling with neighboring protons.
Spin-spin coupling, observed as the splitting of NMR signals into multiplets, provides information about the number of adjacent, non-equivalent protons. The n+1 rule is often used to interpret these patterns, where 'n' is the number of neighboring non-equivalent protons. docbrown.infodocbrown.info For instance, the signal for the H-4 protons would be split into a triplet by the two adjacent H-5 protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-1 (≡C-H) | ~2.0 - 2.5 | Doublet |
| H-3 (-CH(OCH₃)-) | ~3.5 - 4.0 | Triplet |
| -OCH₃ | ~3.3 | Singlet |
| H-4 (-CH₂-) | ~1.6 - 1.8 | Multiplet |
| H-5, H-6, H-7 (-CH₂-) | ~1.2 - 1.5 | Multiplet |
| H-8 (-CH₃) | ~0.9 | Triplet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment and hybridization state.
In this compound, the sp-hybridized carbons of the alkyne group (C-1 and C-2) are expected to resonate in the range of δ 65-90 ppm. The carbon atom bonded to the electronegative oxygen of the methoxy group (C-3) will be deshielded and appear further downfield, typically in the range of δ 60-80 ppm. The carbon of the methoxy group itself will have a chemical shift around δ 55-60 ppm. The sp³-hybridized carbons of the pentyl chain will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (≡CH) | ~80 - 85 |
| C-2 (C≡) | ~75 - 80 |
| C-3 (-CH(OCH₃)-) | ~70 - 75 |
| -OCH₃ | ~57 |
| C-4 (-CH₂-) | ~35 - 40 |
| C-5 (-CH₂-) | ~25 - 30 |
| C-6 (-CH₂-) | ~22 |
| C-7 (-CH₂-) | ~31 |
| C-8 (-CH₃) | ~14 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are instrumental in establishing the complete structural connectivity of a molecule.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons along the pentyl chain and their relationship to the proton at C-3.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, an HMBC experiment on this compound would show a correlation between the methoxy protons and C-3, confirming the position of the methoxy group.
13C NMR for Carbon Skeleton Connectivity and Hybridization
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
For this compound, the key characteristic absorption bands would be:
C≡C-H stretch (terminal alkyne) : A sharp, strong absorption band around 3300 cm⁻¹. libretexts.org
C≡C stretch : A weak to medium absorption band in the range of 2100-2260 cm⁻¹. libretexts.org
C-O-C stretch (ether) : A strong absorption band in the region of 1050-1150 cm⁻¹.
sp³ C-H stretch : Absorption bands just below 3000 cm⁻¹.
The presence of these specific bands in the IR spectrum provides strong evidence for the alkyne and ether functionalities in the molecule. mpg.decaltech.edumdpi.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Terminal Alkyne C-H Stretch | ~3300 | Strong, Sharp |
| Alkyne C≡C Stretch | 2100 - 2260 | Weak to Medium |
| Ether C-O-C Stretch | 1050 - 1150 | Strong |
| sp³ C-H Stretch | 2850 - 2960 | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. caltech.edumdpi.com For this compound (C₉H₁₆O), the calculated exact mass is 140.1201. HRMS can confirm this with a high degree of precision.
Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. Under electron ionization (EI), the molecule will break apart in a predictable manner. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. For alkynes, cleavage of the propargylic bond is common. Analysis of these fragment ions helps to piece together the structure of the original molecule.
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com If a suitable single crystal of this compound or a solid derivative can be obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and conformational information. This technique would unequivocally confirm the connectivity and stereochemistry of the molecule, providing a complete and unambiguous structural determination. While obtaining suitable crystals can be a challenge, the data obtained is unparalleled in its detail.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopy is a powerful class of techniques essential for the characterization of chiral molecules such as this compound. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. Among the most prominent chiroptical techniques are Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), which provide valuable information on the enantiomeric purity and absolute configuration of chiral compounds, including acetylenic compounds and chiral ethers.
Theoretical Framework
The fundamental principle behind Circular Dichroism is the differential absorption of left (AL) and right (AR) circularly polarized light by a chiral molecule. This difference in absorption (ΔA = AL - AR) is plotted as a function of wavelength to generate a CD spectrum. The resulting curve, with its positive and negative peaks (known as Cotton effects), is unique to a specific enantiomer. Its mirror image corresponds to the CD spectrum of the opposing enantiomer. This characteristic makes CD spectroscopy a highly effective tool for determining the absolute configuration of a chiral center by comparing experimental spectra with those of standards with a known configuration or with spectra predicted by quantum chemical calculations.
Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture, having equal amounts of both enantiomers, is CD-silent. Therefore, by calibrating with a pure enantiomer, CD spectroscopy can be employed for the quantitative determination of the enantiomeric purity of a sample of this compound.
Vibrational Circular Dichroism (VCD) operates on a similar principle but measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. VCD is particularly useful for molecules that lack a traditional UV-Vis chromophore necessary for electronic CD. For a molecule like this compound, VCD can probe the chirality around the stereogenic center at C-3 by analyzing the vibrational bands of the C-H, C-O, and C≡C bonds. The determination of absolute configuration via VCD often involves comparing the experimental spectrum with the computationally predicted spectrum for a known configuration (e.g., (R)-3-Methoxyoct-1-yne). A good correlation between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration.
Application to this compound
While specific experimental data for this compound is not available in the public domain, the application of chiroptical methods can be illustrated through the analysis of analogous chiral alkynes and ethers. For instance, studies on other chiral acetylenic compounds have demonstrated that the acetylenic group can act as a chromophore, giving rise to distinct Cotton effects in the CD spectrum that are sensitive to the stereochemistry of the molecule.
In a hypothetical analysis of a non-racemic sample of this compound, one would expect to observe a characteristic CD spectrum. The sign and magnitude of the Cotton effects would be indicative of the absolute configuration and enantiomeric excess.
To determine the absolute configuration of an unknown sample of this compound, the following steps would typically be undertaken:
Experimental Measurement: The CD or VCD spectrum of the purified sample is recorded.
Computational Modeling: Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT) for CD or DFT for VCD, are performed for one enantiomer (e.g., (R)-3-Methoxyoct-1-yne) to predict its theoretical spectrum.
Spectral Comparison: The experimental spectrum is compared with the calculated spectrum. A mirror-image relationship would imply the opposite absolute configuration.
The enantiomeric purity would be assessed by comparing the intensity of the observed CD signal to that of a reference standard of known enantiomeric excess.
Hypothetical Chiroptical Data for (R)-3-Methoxyoct-1-yne
The following table represents hypothetical data that could be obtained from a combined chiroptical and computational study to determine the absolute configuration of this compound.
| Parameter | Method | Hypothetical Value | Interpretation |
| Specific Rotation | Polarimetry | [α]D20 = +XX.X° (c=1, CHCl3) | Indicates the sample is optically active. |
| CD Spectrum | Circular Dichroism | Positive Cotton effect at ~220 nmNegative Cotton effect at ~205 nm | The signs and positions of the Cotton effects are characteristic of the (R)-enantiomer based on comparison with computational models. |
| VCD Spectrum | Vibrational Circular Dichroism | Bisignate signal in the C-H stretching region (~2900-3000 cm-1) | The specific pattern of positive and negative lobes corresponds to the predicted spectrum for the (R)-configuration. |
| Enantiomeric Excess | Chiral HPLC / CD | >99% ee | Confirms the sample is enantiopure. |
This multi-faceted approach, combining experimental chiroptical measurements with theoretical calculations, provides a robust and reliable means for the complete stereochemical assignment of chiral molecules like this compound.
Computational and Theoretical Chemistry Studies of 3 Methoxyoct 1 Yne
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized, lowest-energy geometry of molecules. For 3-Methoxyoct-1-yne, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
A geometry optimization would be performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311+G**) to find the global minimum on the potential energy surface. The resulting optimized geometry provides a detailed three-dimensional representation of the molecule. Key features would include the nearly linear geometry of the C1-C2 bond (alkyne), the tetrahedral arrangement around the chiral C3 carbon, and the specific bond lengths influenced by the electronegative methoxy (B1213986) group. The calculations would also reveal the distribution of electron density, highlighting the electron-rich regions of the alkyne triple bond and the oxygen atom.
Table 1: Predicted Structural Parameters for the Optimized Geometry of this compound (Note: These are representative values expected from a DFT/B3LYP calculation and serve as an illustration of the data that would be obtained.)
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C≡C | ~1.21 Å | |
| C-H (alkyne) | ~1.06 Å | |
| C-C (alkyne-chiral) | ~1.46 Å | |
| C-O (chiral) | ~1.43 Å | |
| O-CH₃ | ~1.42 Å | |
| **Bond Angles (°) ** | ||
| C≡C-H | ~179° | |
| C≡C-C | ~178° | |
| O-C-C (chiral center) | ~108° | |
| C-O-C (ether) | ~111° |
Molecular Orbital (MO) Analysis and Frontier Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, combining atomic orbitals to form molecular orbitals that span the entire molecule. ut.ac.ir Of particular importance in predicting chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, a computational analysis would likely show:
HOMO: The HOMO is expected to be primarily localized on the π-orbitals of the carbon-carbon triple bond, which are the most accessible electrons. There may also be a significant contribution from the non-bonding lone pair orbitals of the ether oxygen.
LUMO: The LUMO is anticipated to be the corresponding antibonding π*-orbital of the alkyne group. This orbital would be the primary site for nucleophilic attack.
Understanding these orbitals is key to predicting how this compound will behave in various chemical reactions, such as additions to the alkyne or reactions involving the ether functionality. caltech.edu
Table 2: Predicted Frontier Orbital Characteristics for this compound (Note: Values are illustrative of typical results from DFT calculations.)
| Orbital | Predicted Energy (eV) | Primary Character | Implication for Reactivity |
| HOMO | ~ -9.5 eV | Alkyne π-orbital | Nucleophilic site for electrophilic attack |
| LUMO | ~ +1.2 eV | Alkyne π*-orbital | Electrophilic site for nucleophilic attack |
| HOMO-LUMO Gap | ~ 10.7 eV | Energy difference | Indicates high kinetic stability |
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical calculations are a valuable tool for predicting spectroscopic data, which can then be used to confirm or interpret experimental results. For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts.
A computational NMR study of this compound would calculate the magnetic shielding tensors for each nucleus. These values are then referenced against a standard (e.g., Tetramethylsilane, TMS) to yield predicted chemical shifts. The calculations would account for the electronic environment of each atom, including the inductive effect of the methoxy group, the magnetic anisotropy of the alkyne bond, and the stereochemistry at the C3 position. Such predictions are particularly useful for assigning specific signals in complex experimental spectra and for distinguishing between different isomers or conformers. While no specific computational NMR studies for this compound are published, experimental data for related, more complex structures like 6-(2-Ethynylphenyl)-6-methoxyoct-4-yne-1,3-diol show characteristic shifts that align with theoretical expectations. uga.edu
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are representative chemical shifts (δ, ppm) that would be expected from a GIAO-DFT calculation.)
| Carbon Atom | Predicted Chemical Shift (ppm) | Influencing Factors |
| C1 (≡CH) | ~84 ppm | Alkyne sp hybridization |
| C2 (-C≡) | ~82 ppm | Alkyne sp hybridization, proximity to chiral center |
| C3 (-CH(OCH₃)-) | ~65 ppm | Strong deshielding by electronegative oxygen |
| C4 (-CH₂-) | ~38 ppm | Standard aliphatic carbon, adjacent to chiral center |
| C5-C7 (-CH₂-) | ~22-31 ppm | Typical aliphatic range |
| C8 (-CH₃) | ~14 ppm | Terminal methyl group |
| Methoxy (-OCH₃) | ~57 ppm | Attached to electronegative oxygen |
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. osaka-u.ac.jp By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction coordinate diagram can be constructed. This provides critical information on activation energies, reaction kinetics, and the feasibility of different pathways.
For this compound, a terminal alkyne, a relevant reaction to study would be its hydration to form a ketone. Theoretical studies could compare a metal-catalyzed (e.g., gold or mercury) mechanism with an acid-catalyzed one. DFT calculations would be used to locate the transition state structures for each step, such as the initial nucleophilic attack on the activated alkyne and subsequent proton transfers. Such studies have been performed on similar systems, revealing that the reaction often proceeds through intermediates and that the catalyst can significantly lower the activation barriers. caltech.edunih.gov
Table 4: Example of a Theoretical Reaction Profile for a Hypothetical Addition to this compound (Note: The data is illustrative for a generic electrophilic addition reaction.)
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Electrophile | 0.0 |
| Transition State 1 (TS1) | Formation of intermediate | +15.2 |
| Intermediate | Cationic intermediate | +4.5 |
| Transition State 2 (TS2) | Nucleophilic attack | +10.8 |
| Product | Addition Product | -25.0 |
Conformational Analysis and Isomer Stability Studies
Molecules with single bonds can rotate, leading to different spatial arrangements known as conformations. This compound possesses several rotatable bonds, and its chiral center at C3 makes its conformational landscape particularly interesting. Conformational analysis using computational methods involves systematically rotating key bonds and calculating the energy of each resulting conformer to identify the most stable arrangements. ut.ac.irchemrxiv.org For this compound, the rotation around the C3-C4 bond would be of primary interest to determine the preferred orientation of the pentyl chain relative to the methoxy and alkynyl groups.
Furthermore, computational chemistry allows for the comparison of the relative stabilities of structural isomers. Positional isomers of this compound, such as 1-Methoxyoct-2-yne and 8-Methoxyoct-3-yne, can be modeled. caltech.edunih.gov By calculating the ground-state energy of the optimized geometry for each isomer, their thermodynamic stabilities can be directly compared. This information is crucial for understanding equilibrium distributions in chemical reactions where multiple isomers could potentially be formed.
Table 5: Illustrative Relative Stabilities of this compound Isomers (Note: Energies are hypothetical, calculated relative to the most stable isomer, and demonstrate the type of data obtained from DFT.)
| Isomer | Structure | Relative Energy (ΔE, kcal/mol) |
| This compound | Terminal Alkyne | +0.5 |
| 1-Methoxyoct-2-yne | Internal Alkyne | 0.0 (Most Stable) |
| 8-Methoxyoct-3-yne | Internal Alkyne | +0.2 |
Applications of 3 Methoxyoct 1 Yne As a Versatile Synthetic Building Block
Strategic Precursor in Complex Organic Synthesis
3-Methoxyoct-1-yne and its derivatives serve as key intermediates in the assembly of complex molecular architectures. The predictable reactivity of the alkyne and the influence of the adjacent methoxy (B1213986) group allow for a range of strategic chemical transformations.
The carbon-carbon triple bond in alkynyl ethers like this compound is a powerful functional handle for cyclization reactions to form a variety of heterocyclic systems. Gold complexes, in particular, have been shown to catalyze the cyclization of homopropargylic ethers to produce saturated heterocyclic ketones. This transformation proceeds through a sequence involving alkyne hydration, subsequent elimination of the alkoxy group, and an intramolecular conjugate addition by a tethered nucleophile.
For instance, nitrogen-containing homopropargylic ethers, specifically sulfonamides and carbamates, can undergo this gold-mediated cyclization to yield 2,6-disubstituted piperidines. This methodology provides a powerful route to access these important nitrogen-containing heterocyclic cores, which are prevalent in numerous alkaloid natural products.
The synthesis of large ring systems, or macrocycles, is a formidable challenge in organic chemistry. Strategic incorporation of rigid functionalities like alkynes can facilitate challenging macrocyclization reactions. In the total synthesis of Leucascandrolide A, an 18-membered macrolide, the final stages of assembling the core structure rely on the reactivity of alkyne precursors. capes.gov.br An efficient endgame strategy for this natural product involves a Mitsunobu reaction to close the macrolactone, followed by the hydrogenation of two alkyne moieties to furnish the final saturated macrocyclic ring. capes.gov.br This highlights the role of the alkyne as a crucial element in orchestrating the formation of complex macrocyclic architectures.
The strategic value of this compound and related alkynyl ethers is prominently demonstrated in their application to the total synthesis of complex, biologically active natural products.
Andrachcinidine: The total synthesis of this piperidine-containing alkaloid was efficiently achieved using a gold-mediated cyclization of a homopropargylic ether as the key step. This reaction constructs the central 2,6-cis-dialkylpiperidine ring of the natural product, showcasing the method's utility in assembling key structural motifs found in nature.
| Natural Product | Key Synthetic Strategy Involving Alkyne Precursor | Resulting Core Structure | Reference |
| Andrachcinidine | Gold-catalyzed cyclization of a homopropargylic ether | 2,6-cis-dialkylpiperidine | |
| Leucascandrolide A | Mukaiyama Aldol-Prins (MAP) reaction; Macrolactonization and alkyne hydrogenation | 18-membered macrolide | capes.gov.brnih.gov |
Facilitation of Macrocyclic Ring System Formation
Utility in Advanced Materials Science
The reactivity of the alkyne group in this compound also makes it a valuable component in the field of materials science, particularly for creating novel polymers and functional organic materials.
Functionalized alkynes are important monomeric units for synthesizing polymers with tailored properties and architectures. The copper(I)-catalyzed azide (B81097)–alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely used for polymerization. nih.govrsc.org This reaction allows for the efficient and specific linking of azide- and alkyne-functionalized monomers to form robust polymer networks. nih.gov The presence of a methoxy group, as in this compound, introduces polarity and functionality into the resulting polymer, influencing its physical and chemical properties.
The use of multi-functional alkyne and azide monomers in photo-CuAAC polymerizations enables the formation of highly glassy and mechanically robust photopolymers with excellent thermal and chemical stability due to the formation of rigid triazole linkages. nih.gov Furthermore, transition metal catalysts, including neutral nickel complexes, have been developed for the copolymerization of olefins with polar-functionalized monomers, demonstrating the compatibility of functionalities like ethers in modern polymerization methods. google.com
Alkynes are integral to the design of advanced functional materials, such as photoinitiators for light-induced polymerization. Photoinitiators are compounds that generate reactive species (radicals or cations) upon exposure to light, initiating a polymerization chain reaction. mdpi.com A modern strategy to create high-performance photoinitiators involves incorporating a polymerizable group, such as an alkyne, directly into the initiator's molecular structure. researchgate.net
This approach creates polymerizable photoinitiators that initially behave as small, diffusive molecules but become covalently integrated into the polymer network during curing. researchgate.net The alkyne functionality can be introduced into various photoinitiator scaffolds. For example, the copper-catalyzed azide/alkyne cycloaddition (CuAAC) reaction has been employed as a "click chemistry" strategy to synthesize efficient triazole-based photoinitiators for applications like two-photon polymerization, which allows for the fabrication of complex 3D microstructures. worktribe.com While the alkyne itself is not directly oxidized to form the initiating species, its presence is crucial for constructing the photoactive molecule and for its subsequent integration into the material. researchgate.networktribe.com
Emerging Methodologies and Future Research Directions
Green Chemistry Principles in 3-Methoxyoct-1-yne Synthesis
The integration of green chemistry is paramount for the sustainable production of this compound. This involves developing cleaner synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources and safer chemicals.
Electrosynthesis stands out as a green and powerful technology for forging chemical bonds, offering an alternative to conventional methods that often rely on stoichiometric reagents and metal catalysts. oaepublish.com The application of electricity to drive chemical transformations can lead to cost-effective and atom-efficient synthetic pathways. oaepublish.com For the synthesis of alkynes, electrochemical methods have been developed that are straightforward, scalable, and sustainable. acs.orgnih.gov For instance, the transformation of dihydrazones, derived from 1,2-diketones, into disubstituted alkynes can be achieved via anodic oxidation in an undivided cell with reusable carbon electrodes. acs.orgnih.gov This approach demonstrates considerable potential for producing a wide array of alkynes in moderate to excellent yields and has been proven on a gram scale. acs.org
Another promising electrochemical strategy involves the hydrofunctionalization of the alkyne moiety. oaepublish.com Electrosynthesis can facilitate reactions like hydroboration and hydrosilylation under mild conditions, providing access to valuable vinyl boronates and silicates. oaepublish.com Such methods often exhibit excellent substrate compatibility, suggesting they could be adapted for the functionalization of this compound. oaepublish.com
Table 1: Examples of Electrochemical Syntheses Applicable to Alkynes
| Reaction Type | Substrates | Electrode System | Key Advantages | Relevant Citations |
| Alkyne Synthesis from Dihydrazones | 1,2-Diketone Dihydrazones | Carbon-based electrodes (anode and cathode) | Scalable, sustainable, reusable electrodes, operates under galvanostatic conditions. acs.orgnih.gov | acs.org, nih.gov |
| Hydroboration of Alkynes | Alkynes, HBpin | Carbon anode, Platinum cathode | Good to excellent yields, room temperature, rapid reaction (30 min). oaepublish.com | oaepublish.com |
| Hydrosilylation of Alkynes | Alkynes, Suginome reagent | Stainless steel anode and cathode | Excellent substrate compatibility, transfers unactivated terminal and internal alkynes. oaepublish.com | oaepublish.com |
| Esterification via C-C bond cleavage | Alkynes, Diols | Catalyst-free, oxidant-free system | Green, atom-economical, novel C-C triple bond cleavage. researchgate.net | researchgate.net |
These electrochemical approaches, characterized by their sustainability and efficiency, represent a significant future direction for the synthesis and derivatization of this compound.
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical catalysis. georgiasouthern.edu The use of enzymes, either as isolated proteins or within whole cells, can facilitate complex chemical transformations with high regio- and enantioselectivity under mild reaction conditions. georgiasouthern.edu
For alkyne synthesis and functionalization, several enzyme classes have shown significant promise. Ene-reductases (EREDs), for example, have been successfully employed for the selective bioreduction of electron-deficient alkynes to alkenes, a transformation that typically requires transition-metal catalysts. nih.gov By engineering these enzymes, it is possible to control the stereochemical outcome, producing either (Z)- or (E)-alkenes depending on the substrate. nih.gov
Furthermore, the discovery and engineering of enzymes capable of direct C-H functionalization open up new avenues for modifying molecules like this compound. nih.govrochester.edu Engineered cytochrome P450 enzymes have been developed to catalyze the primary amination of propargylic C(sp³)–H bonds, a challenging transformation for traditional chemistry. nih.gov This biocatalytic approach provides direct access to valuable propargyl amines from simple alkyne precursors with high efficiency and selectivity. nih.gov Similarly, the discovery of JamD, a flavin-dependent halogenase, enables the specific bromination or iodination of terminal alkynes, offering a biocatalytic route to alkynyl halides which are versatile synthetic intermediates. acs.org
Table 2: Potential Biocatalytic Reactions for this compound
| Enzyme/System | Reaction Type | Potential Application for this compound | Key Advantages | Relevant Citations |
| Ene-Reductases (EREDs) | Alkyne semi-reduction | Selective reduction of the triple bond to a (Z)- or (E)-double bond. | High stereoselectivity, mild conditions, avoids heavy metal catalysts. nih.gov | nih.gov |
| Engineered Cytochrome P450s | Propargylic C-H Amination | Direct amination at the C3 position. | High chemo-, regio-, and enantioselectivity; avoids hazardous reagents. nih.gov | nih.gov |
| Flavin-dependent Halogenase (JamD) | Terminal Alkyne Halogenation | Halogenation of the C1 position. | Chemoselective, useful for creating reactive handles for further synthesis. acs.org | acs.org |
| Gold-Catalysis/Transaminase one-pot | Alkyne hydration & Reductive amination | Conversion to a chiral secondary amine. | Combines chemocatalysis and biocatalysis for efficient synthesis of chiral building blocks. chemrxiv.org | chemrxiv.org |
Future research will likely focus on engineering enzymes specifically for substrates like this compound, expanding the toolbox for creating novel and complex derivatives. nih.gov
A core principle of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free (neat) and aqueous reaction systems for alkyne and ether synthesis is therefore a critical area of investigation.
Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry, can dramatically reduce waste and simplify product purification. cem.comacs.org For instance, gold-catalyzed hydrophenoxylation of internal alkynes has been successfully performed by heating the reactants in the absence of any solvent, affording vinyl ethers in excellent yields. beilstein-journals.org This approach eliminates the need for both solvents and additives like silver salts or acids. beilstein-journals.org Similarly, mechanochemical methods, which use mechanical force to induce reactions, have been employed for the synthesis of indenones from carboxylic acids and alkynes without any solvent. acs.org
Aqueous systems provide an environmentally safe and inexpensive reaction medium. While the hydrophobic nature of a molecule like this compound presents a challenge, techniques such as using co-solvents, surfactants, or compartmentalization in nanoparticles can facilitate reactions in water. lookchem.com The development of catalysts that are stable and active in water is key to advancing this methodology. lookchem.com
Biocatalytic Transformations and Enzyme Engineering for Novel Pathways
Continuous Flow Chemistry Applications for Scalable Synthesis of this compound
Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for many chemical syntheses, offering enhanced safety, scalability, and efficiency. rsc.orgrsc.org The use of miniaturized flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. organic-chemistry.orgresearchgate.net
The synthesis of alkynes is particularly well-suited to flow chemistry. Transformations that are highly exothermic or that generate gaseous byproducts, which can be problematic and unsafe on a large scale in batch, can be managed effectively in a continuous flow setup. rsc.orgrsc.org For example, a flow process for generating alkynes from isoxazolones overcomes the limitations of the batch method, such as variable yields and the release of toxic gases, delivering products with short residence times (less than 1 minute) and significant productivity. rsc.orgrsc.orgresearchgate.net Another example is the in-flow generation of difluorocarbene and its subsequent addition to alkynes, which allows for a safe, green, and scalable process. organic-chemistry.orgacs.org
Table 3: Representative Continuous Flow Systems for Alkyne Synthesis
| Reaction | Flow System Details | Advantages Over Batch Processing | Potential Throughput | Relevant Citations |
| Alkyne generation from isoxazolones | Diazotisation conditions in a flow reactor. | Overcomes variable yields, excessive reagent use, exothermicity, and gas release. rsc.orgrsc.org | ~2 g/h | rsc.org, rsc.org, researchgate.net |
| Difluorocarbene addition to alkynes | In situ carbene generation from TMSCF₃ and NaI in a flow reactor. | Precise temperature/pressure control, reduced reaction time (10 min), enhanced safety. organic-chemistry.orgacs.org | 1 mmol/min | acs.org, organic-chemistry.org |
Applying continuous flow technology to the synthesis of this compound could enable safer, more efficient, and readily scalable production, making this compound more accessible for further research and application.
Design and Synthesis of Novel Catalytic Systems for this compound Functionalization
The functionalization of the alkyne unit is key to unlocking the synthetic potential of this compound. The development of novel, efficient, and recyclable catalytic systems is a major focus of current research. nih.gov
Recent advances have centered on creating catalysts that bridge the gap between homogeneous and heterogeneous catalysis, offering both high activity and easy recyclability. nih.gov These include nanoparticle-based catalysts (e.g., polysiloxane-encapsulated or silica-supported), metal-organic frameworks (MOFs), and bio-material-supported catalysts. nih.gov For alkyne functionalization, earth-abundant and low-toxicity metals like manganese are also gaining attention as alternatives to precious metals. acs.org Dinuclear manganese catalysts have shown promise in the selective 1,2-difunctionalization of alkynes. acs.org
Furthermore, tailoring ligands in catalytic systems allows for precise control over stereoselectivity. rsc.org For example, in the nickel-catalyzed hydrogenation of alkynes, the choice of a multidentate ligand can switch the selectivity from the Z-alkene to the E-alkene. rsc.org Similarly, in palladium-catalyzed reactions, ligand selection can direct the stereochemical outcome of hydroarylation. rsc.org This level of control would be invaluable for the selective functionalization of the triple bond in this compound.
Exploration of Unprecedented Reactivity Modes of the Alkyne-Ether Moiety
The combination of a terminal alkyne and a propargylic ether within this compound creates a unique electronic environment that could lead to unprecedented reactivity. The sp-hybridized carbons of the alkyne are electrophilic, while the adjacent ether oxygen can influence reactivity through coordination or electronic effects. msu.edu
Future research should explore reactions that exploit this synergy. For instance, the reactivity of the alkyne can be dramatically influenced by the nature of adjacent functional groups. The presence of a propargylic alcohol, for example, has been shown to significantly increase the rate of ruthenium-catalyzed [2+2] cycloadditions, possibly through chelation to the metal center. acs.org The methoxy (B1213986) group in this compound could play a similar role in directing or accelerating certain metal-catalyzed transformations.
The alkyne's triple bond is a highly reactive functional group capable of undergoing a wide range of transformations, including addition reactions, cycloadditions, and polymerizations. iitk.ac.in The slower rate of electrophilic addition to alkynes compared to alkenes, despite being more exothermic, is a well-known paradox attributed to the higher electronegativity of sp-hybridized carbons and the instability of the resulting vinyl cation intermediate. msu.edulibretexts.org Investigating how the propargylic methoxy group modulates this inherent reactivity could reveal novel reaction pathways. For example, intramolecular cyclization reactions triggered by the activation of the alkyne could lead to the formation of complex heterocyclic structures, a strategy that has been successfully employed with other alkynyl ethers. rsc.org
Integration of Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization
The field of chemical synthesis is undergoing a significant transformation through the integration of artificial intelligence (AI) and machine learning (ML). ijsetpub.com These computational tools offer the potential to accelerate the discovery of new reactions and optimize existing ones with unprecedented efficiency. researchgate.net For a specific compound like this compound, while direct applications in published literature may not yet be available, the established AI/ML methodologies for other alkynes and functionalized organic molecules provide a clear blueprint for future research and development. These approaches are moving the paradigm of organic chemistry from manual-intensive efforts to a new intersection of automation and intelligent data analysis. ijsetpub.com
The core of this approach involves training ML models on large datasets of chemical reactions, enabling them to predict outcomes, suggest optimal conditions, and even propose novel synthetic pathways. beilstein-journals.org Models such as recurrent neural networks (RNNs) with self-attention mechanisms and random forests have been successfully used to predict the feasibility and outcomes of reactions, including those involving alkynes like the copper(I)-catalyzed alkyne–azide (B81097) cycloaddition (CuAAC). acs.orgdiva-portal.org
Reaction Discovery:
Machine learning can guide the discovery of novel transformations by navigating the vast space of possible chemical reactions. nih.gov A workflow for reaction discovery typically involves:
Virtual Reaction Generation: Creating extensive libraries of potential, untested reactions. For this compound, this could involve pairing it with a wide array of commercially available reagents under various hypothetical conditions.
Feasibility Prediction: Employing a trained classification model to screen these virtual reactions and predict their likelihood of success or "competency". nih.gov
Experimental Validation: Using the model's predictions to prioritize a smaller, more promising set of reactions for physical experimentation in the laboratory, often using high-throughput experimentation (HTE) platforms. beilstein-journals.org
This data-driven workflow accelerates the discovery process by focusing experimental resources on reactions with the highest probability of success, thereby reducing time and material costs. beilstein-journals.org
Reaction Optimization:
For known reactions, such as the potential electrochemical alkoxylation of this compound to 3-Methoxy-2-octanone, ML offers a powerful tool for optimization. molaid.com Instead of laborious one-variable-at-a-time experimentation, ML models can analyze the complex, multi-dimensional parameter space of a reaction to identify optimal conditions. The process generally includes:
Data Representation: Describing the reactants, reagents, and conditions using molecular and numerical descriptors. This compound could be represented by its SMILES (Simplified Molecular Input Line Entry System) string (CCCC(C#C)OC) or by more complex descriptors like molecular fingerprints or properties calculated via density functional theory (DFT). acs.orgnih.gov
Model Training: Training a regression model on a dataset of similar reactions to correlate the input descriptors (e.g., substrate structure, solvent, temperature, catalyst) with specific outcomes (e.g., yield, selectivity). diva-portal.org
Predictive Optimization: Using the trained model to predict the performance across a wide range of untested conditions. This allows for the in silico identification of conditions likely to maximize the desired outcome. For the synthesis of 3-Methoxy-2-octanone, an ML model could predict the optimal combination of solvent, supporting electrolyte, and electrode potential.
The table below illustrates a hypothetical set of parameters that an ML model could optimize for a reaction involving this compound.
| Parameter | Type | Range / Options | Goal |
| Solvent | Categorical | Acetonitrile, DMF, Methanol, Dichloromethane | Maximize Yield |
| Supporting Electrolyte | Categorical | TBAPF₆, TBABF₄, LiClO₄ | Maximize Yield |
| Electrode Material | Categorical | Platinum, Glassy Carbon, Boron-Doped Diamond | Maximize Selectivity |
| Current Density (A/cm²) | Continuous | 0.01 - 0.5 | Maximize Yield |
| Temperature (°C) | Continuous | 0 - 60 | Minimize Byproducts |
By leveraging these predictive capabilities, AI and ML are poised to significantly reduce the experimental effort required to discover and refine synthetic routes involving specialized molecules like this compound, making the process faster, more cost-effective, and more innovative. researchgate.net
Q & A
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR or IR) for this compound derivatives?
- Methodology : Perform contradiction analysis by: (i) Comparing experimental data with computational simulations (DFT-based IR/NMR predictions). (ii) Replicating synthesis under controlled conditions (e.g., anhydrous, oxygen-free environments). (iii) Cross-validating with structural analogs (e.g., 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid) to identify substituent effects .
Q. What experimental variables most significantly impact the stability of this compound during storage?
- Methodology : Prioritize temperature, light exposure, and solvent choice. Store at -20°C in amber vials under argon, as recommended for structurally similar alkynes (e.g., 3-Hydroxy-4-methoxyxanthone) . Avoid aqueous or protic solvents to prevent hydrolysis. Monitor degradation via periodic GC-MS analysis .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound in cross-coupling reactions?
- Methodology : Apply density functional theory (DFT) to predict transition states and activation energies for alkyne-aryl coupling. Compare with empirical data from analogous reactions (e.g., 3-Methoxyphenylacetic acid derivatives) to refine catalyst selection (e.g., Pd(PPh₃)₄ vs. CuI) . Use software like Gaussian or ORCA for simulations and validate with kinetic studies .
Q. What strategies resolve contradictions in bioactivity studies of this compound derivatives (e.g., conflicting cytotoxicity results)?
- Methodology : (i) Standardize assay protocols (e.g., cell lines, exposure times) to minimize variability. (ii) Analyze metabolite profiles (LC-MS) to identify degradation products interfering with bioactivity. (iii) Cross-reference with structurally related compounds (e.g., 3-Methoxyflavone’s apoptotic mechanisms) to isolate substituent-specific effects .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?
- Methodology : (i) Systematically vary substituents (e.g., methoxy position, alkyl chain length) using combinatorial chemistry. (ii) Corrogate physicochemical properties (logP, polar surface area) with bioactivity via multivariate regression. (iii) Validate hypotheses using X-ray crystallography (e.g., as in 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone) to confirm stereoelectronic effects .
Q. What are the ethical and procedural guidelines for handling this compound in pharmacological research?
- Methodology : (i) Follow institutional biosafety protocols (e.g., PPE, fume hoods) as outlined for hazardous alkynes . (ii) Adhere to OECD guidelines for acute toxicity testing (e.g., LD₅₀ determination in rodents). (iii) Dispose of waste via licensed biohazard contractors to prevent environmental contamination .
Data Analysis & Reporting
Q. How should researchers statistically validate reproducibility in synthetic yields of this compound?
Q. What criteria determine the inclusion/exclusion of this compound data in meta-analyses?
- Methodology : Use the PRISMA framework to evaluate data quality: (i) Exclude studies lacking spectral validation (NMR/HRMS). (ii) Prioritize peer-reviewed sources (e.g., Acta Crystallographica) over vendor catalogs . (iii) Flag studies with incomplete experimental details (e.g., solvent purity, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
